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Drosophila big brain protein - 128908-54-3

Drosophila big brain protein

Catalog Number: EVT-1518716
CAS Number: 128908-54-3
Molecular Formula: C8H9ClO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The big brain gene was first identified in genetic studies focusing on neurogenesis within Drosophila. It plays a pivotal role in determining cell fate during development, particularly in epidermal precursor cells. Mutations in this gene have been linked to various developmental abnormalities, underscoring its importance in maintaining normal neural function .

Classification

Drosophila big brain protein is classified as a member of the major intrinsic proteins, which are integral membrane proteins known for their ability to transport water and ions. It shares homology with mammalian aquaporins, suggesting a conserved function across species .

Synthesis Analysis

Methods

The synthesis of Drosophila big brain protein involves transcription from the big brain gene followed by translation into a functional protein. Techniques such as polymerase chain reaction and cloning have been employed to study and manipulate this gene for research purposes.

Technical Details

To analyze the synthesis process, researchers often utilize techniques like quantitative reverse transcription polymerase chain reaction to measure mRNA levels, alongside Western blotting for protein detection. These methods allow for the assessment of expression levels under various developmental conditions and genetic backgrounds.

Molecular Structure Analysis

Structure

The molecular structure of Drosophila big brain protein reveals a characteristic arrangement typical of integral membrane proteins. It features multiple transmembrane domains that facilitate its role as a channel for water and ions. Structural studies suggest that its configuration is essential for its function in cellular signaling and transport mechanisms.

Data

Crystallographic studies and modeling have provided insights into the protein's three-dimensional conformation, indicating that it forms oligomeric structures necessary for its activity . These structural details are critical for understanding how mutations may affect function and contribute to developmental disorders.

Chemical Reactions Analysis

Reactions

Drosophila big brain protein participates in various biochemical reactions, primarily related to ion transport and cellular signaling. It is involved in modulating the activity of other signaling pathways, including those mediated by Notch and Delta, which are critical for cell differentiation during development.

Technical Details

Experimental approaches such as co-immunoprecipitation and mass spectrometry have been utilized to identify interacting partners of Drosophila big brain protein, elucidating its role within larger signaling networks. These interactions are essential for understanding how this protein influences neural development and function.

Mechanism of Action

Process

The mechanism of action of Drosophila big brain protein involves its integration into cellular membranes where it acts as a channel. By facilitating the movement of ions and water across membranes, it helps maintain osmotic balance within cells. Furthermore, it plays a role in signaling pathways that influence cell fate decisions during neurogenesis.

Data

Research indicates that perturbations in Drosophila big brain activity can lead to significant alterations in neural development, highlighting its role as a regulator of both cell proliferation and differentiation . The interplay between this protein and other signaling molecules underscores its importance in maintaining proper neural architecture.

Physical and Chemical Properties Analysis

Physical Properties

Drosophila big brain protein is characterized by its hydrophobic regions that allow it to embed within lipid bilayers. Its molecular weight is approximately 30 kDa, which is typical for proteins involved in membrane transport.

Chemical Properties

Chemically, Drosophila big brain exhibits properties consistent with integral membrane proteins, including stability under physiological conditions and susceptibility to proteolytic cleavage under certain conditions. Its interactions with lipids also play a significant role in its functionality.

Applications

Scientific Uses

Drosophila big brain protein serves as an important model for studying neurogenesis not only in fruit flies but also as a comparative model for mammalian systems. Its study has implications for understanding human neurological disorders linked to ion transport dysregulation. Furthermore, it has been utilized in genetic engineering approaches to create transgenic models that help elucidate the pathways involved in neural development .

Molecular Structure and Evolutionary Context of Big Brain Protein

Structural Homology to Aquaporins and Major Intrinsic Protein (MIP) Family

Transmembrane Domain Architecture and Conserved NPA Motifs

Drosophila Big Brain (Bib) protein belongs to the Major Intrinsic Protein (MIP) family, sharing a conserved six-transmembrane helix structure with aquaporins. Each subunit forms a pore lined by two asparagine-proline-alanine (NPA) motifs in loops B (cytoplasmic) and E (extracellular). These motifs facilitate solute selectivity and channel stability. Unlike classical aquaporins, Bib lacks water permeability due to substitutions near the NPA region, such as the absence of a conserved histidine critical for water transport. Structural studies reveal that the NPA motifs form a "filter" that sterically excludes water molecules but permits cations like K⁺ and Na⁺ [1] [7].

Divergence in Carboxy-Terminal Regulatory Domains

Bib's C-terminal domain (427 residues) exhibits significant divergence from other MIP members. It contains multiple tyrosine phosphorylation sites and putative SH2/SH3 binding domains, enabling kinase-mediated regulation. Deletion experiments (e.g., Δ317 truncation) demonstrate that this domain is essential for channel activation: removal abolishes tyrosine kinase sensitivity without affecting membrane localization. The C-terminus also lacks hydrophobic segments, suggesting intracellular localization, which contrasts with plasma membrane-targeted mammalian aquaporins. This divergence allows Bib to integrate signaling cues during neurogenesis rather than solely mediating solute transport [3] [6] [9].

Phylogenetic Analysis of Bib in Invertebrates and Vertebrates

Comparative Genomics with Mammalian Aquaporins

Bib shares 32–38% sequence identity with mammalian aquaporins (e.g., AQP1, AQP4). Genomic analyses show that Bib orthologs exist in diverse invertebrates, but vertebrate aquaporins form a distinct clade. The bib gene promoter in Drosophila contains a DRE (DREF binding site) also found in human AQP1, indicating conserved transcriptional regulation for cell proliferation-related genes. However, Bib’s ion channel function contrasts sharply with AQP1’s water permeability, highlighting functional divergence after gene duplication. In D. pseudoobscura, neo-X chromosomes show accelerated bib evolution due to sex chromosome reorganization, further diversifying its role in neurodevelopment [1] [2] [8].

Evolutionary Conservation of Channel-Forming Residues

Key pore-lining residues are conserved between Bib and mammalian MIPs. Glu71 in transmembrane helix 1 (M1) is critical for ion conduction and divalent cation sensitivity. Mutagenesis studies show:

  • Substitution E71D introduces Mg²⁺ sensitivity.
  • E71N/E71Q abolish ion conductance.
  • E71K disrupts membrane trafficking.Similarly, Asp253 and Glu274 in M5/M6 helices influence pore electrostatics but not cation block. Such residues are under purifying selection in insects, emphasizing their role in channel function. In contrast, vertebrate aquaporins show divergent residue patterns correlating with solute specificity (e.g., glycerol in AQP3) [3] [6] [9].

Interactive Data Tables

Table 1: Structural and Functional Comparison of Bib with Mammalian Aquaporins

FeatureBib (Drosophila)AQP1 (Mammalian)Functional Implication
Pore selectivityMonovalent cations (K⁺, Na⁺)WaterBib mediates ion signaling; AQP1 enables osmosis
NPA motifsConserved in loops B/EIdentical positioningMaintains channel architecture
C-terminal domainLong (427 aa), regulatoryShort, structuralBib integrates kinase signals
Key residue (M1)Glu71 (channel gating)His180 (water selectivity)Determines solute specificity
Transcriptional regulatorDRE/DREF systemUnknownLinks bib to cell proliferation

Table 2: Evolutionarily Conserved Residues in Bib and Functional Impact

ResidueDomainConservation (%)Mutant Phenotype
Glu71M1>90% (MIP family)E71N: Loss of conductance; E71D: Mg²⁺ block
Asp253M585%D253N: No change in cation block
Glu274M678%E274N: Altered voltage dependence
NPA motifsLoops B/E100%Deletion abolishes channel function

Properties

CAS Number

128908-54-3

Product Name

Drosophila big brain protein

Molecular Formula

C8H9ClO

Synonyms

Drosophila big brain protein

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